molecular formula C25H28N2O B6044468 1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B6044468
M. Wt: 372.5 g/mol
InChI Key: YWZCFDJMGQYGGF-JXMROGBWSA-N
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Description

1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is commonly known as MPP or NAP, and it has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

MPP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It inhibits the reuptake of serotonin, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels has been associated with anxiolytic and antidepressant effects. MPP also blocks the activity of dopamine receptors, which has been linked to its antipsychotic properties.
Biochemical and Physiological Effects
MPP has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are involved in mood regulation. MPP has also been shown to decrease the levels of dopamine, which has been linked to its antipsychotic effects. Additionally, MPP has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and has been associated with the pathogenesis of several neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using MPP in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. MPP has also been found to have a favorable pharmacokinetic profile, which makes it suitable for in vivo experiments. However, the limitations of using MPP in lab experiments include its potential toxicity and the lack of data on its long-term effects. Additionally, the synthesis of MPP requires specialized equipment and expertise, which may limit its availability for some researchers.

Future Directions

There are several future directions for the scientific research of MPP. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is the exploration of its effects on other neurotransmitters and their receptors. Additionally, the development of new synthesis methods and analogs of MPP may lead to the discovery of more potent and selective compounds with therapeutic applications.
Conclusion
In conclusion, 1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. Its synthesis method has been described in several scientific papers, and it has been found to have anxiolytic, antidepressant, and antipsychotic properties. MPP acts as a selective serotonin reuptake inhibitor and a dopamine receptor antagonist, and it has several biochemical and physiological effects. While MPP has advantages and limitations for lab experiments, there are several future directions for its scientific research.

Synthesis Methods

The synthesis of MPP involves the reaction of 1-(4-methoxybenzyl)piperazine with 3-phenylpropenal in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been described in several scientific papers, and it has been found to be efficient and reliable.

Scientific Research Applications

MPP has been the subject of several scientific studies for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. MPP has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in various physiological and behavioral processes.

properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-28-25-14-13-22(23-11-5-6-12-24(23)25)20-27-18-16-26(17-19-27)15-7-10-21-8-3-2-4-9-21/h2-14H,15-20H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZCFDJMGQYGGF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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